BenchChemオンラインストアへようこそ!

N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide

Pharmacokinetics Drug Metabolism Sulfonamide Acetylation Phenotype

N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 39719-87-4), also known as N4‑acetylsulfamethizole, is the primary N4‑acetylated metabolite of the short‑acting sulfonamide antibiotic sulfamethizole. This compound carries a 5‑methyl‑1,3,4‑thiadiazole heterocycle linked via a sulfamoyl bridge to an N‑acetylated aniline ring.

Molecular Formula C11H12N4O3S2
Molecular Weight 312.4 g/mol
CAS No. 39719-87-4
Cat. No. B5808279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
CAS39719-87-4
Molecular FormulaC11H12N4O3S2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C11H12N4O3S2/c1-7(16)12-9-3-5-10(6-4-9)20(17,18)15-11-14-13-8(2)19-11/h3-6H,1-2H3,(H,12,16)(H,14,15)
InChIKeyPMDSJEXWWAYJPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide – A Definitive N4‑Acetyl Sulfamethizole Metabolite and Analytical Reference Standard with Quantifiable Pharmacokinetic Distinction


N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 39719-87-4), also known as N4‑acetylsulfamethizole, is the primary N4‑acetylated metabolite of the short‑acting sulfonamide antibiotic sulfamethizole. This compound carries a 5‑methyl‑1,3,4‑thiadiazole heterocycle linked via a sulfamoyl bridge to an N‑acetylated aniline ring. Its physicochemical and metabolic profile differs markedly from the parent drug and from other N4‑acetyl sulfonamide metabolites, making it indispensable for bioanalytical method development, impurity qualification, and pharmacokinetic investigations where precise molecular discrimination is required [1] [2].

Why N4‑Acetylsulfamethizole Cannot Be Replaced by Parent Sulfamethizole or Other N4‑Acetyl Sulfonamide Standards


In‑class substitution is not permissible because the N4‑acetyl modification abolishes antibacterial activity, alters renal clearance by an order of magnitude, and substantially reduces aqueous solubility relative to the parent sulfonamide. Moreover, the extent of N4‑acetylation of sulfamethizole (2–11%) is uniquely low among clinically used sulfonamides, meaning that a standard prepared from a higher‑acetylation sulfonamide (e.g., sulfadiazine ≈40%) would misrepresent the metabolite pool in biological samples. These non‑interchangeable characteristics necessitate the use of the exact N4‑acetylsulfamethizole entity for quantitative metabolomic, pharmacokinetic, or impurity–profiling workflows [1] [2].

Quantitative Differentiation Evidence for N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide Relative to Closest Analogs


Sulfamethizole N4‑Acetylation Fraction (2–11%) Is the Lowest Among Common Urinary Sulfonamides

N4‑Acetylsulfamethizole (target compound) is the product of a metabolic pathway that acetylate only 2–11% of an oral sulfamethizole dose. This fraction is substantially lower than that of sulfadiazine (≈40%) and distinct from sulfamethoxazole (<5%). The low N4‑acetylation means that sulfamethizole remains predominantly in the active free form, and its acetyl metabolite is a minor but essential marker for acetylator phenotyping and bioequivalence studies .

Pharmacokinetics Drug Metabolism Sulfonamide Acetylation Phenotype

Renal Clearance of N4‑Acetylsulfamethizole Is 6–20‑Fold Higher Than That of Sulfamethizole

N4‑Acetylsulfamethizole exhibits renal clearance values 6–20 times greater than those of the parent drug sulfamethizole, consistent with active tubular secretion of the acetylated metabolite. This contrasts with parent sulfamethizole, whose clearance is strongly urine‑flow‑dependent due to passive reabsorption. The quantitative clearance advantage ensures that the metabolite is rapidly eliminated, reducing systemic accumulation risk [1].

Renal Excretion Drug Clearance Tubular Secretion

N4‑Acetylsulfamethizole Shows Significantly Reduced Solubility Relative to Sulfamethizole, Consistent with the N4‑Acetyl Sulfonamide Class Trend

Solubility testing in phosphate buffers and synthetic urine (Mosher's Vehicle, pH 4.5–7.0, 37 °C) demonstrated that N4‑acetyl derivatives of sulfonamides are consistently less soluble than their parent compounds. While sulfa‑methylthiadiazole (sulfamethizole) ranked third in solubility among the tested sulfonamides, its N4‑acetyl counterpart displayed further reduced solubility across the pH range. This solubility decrease is a critical factor in the compound’s role as an authentic reference for crystalluria risk assessment and dissolution testing [1].

Solubility Physicochemical Property Crystalluria Risk

N4‑Acetylsulfamethizole Lacks Antibacterial Activity, Unlike the Parent Sulfamethizole, Ensuring No Interference in Bioassays

N4‑Acetyl metabolites of sulfonamides, including N4‑acetylsulfamethizole, do not inhibit dihydropteroate synthase and thus possess no clinically relevant antibacterial activity. This contrasts with the parent sulfamethizole, which is active against a range of Gram‑negative and Gram‑positive pathogens. The inactivity eliminates interference in microbial bioassays and makes the compound an ideal blank matrix spike for quantitative LC‑MS/MS workflows targeting active drug moieties .

Antibacterial Activity Metabolite Inactivity Bioanalytical Selectivity

N4‑Acetylsulfamethizole Is the Unequivocal Marker for Compliance and Acetylator Phenotyping in Sulfamethizole Therapy

Because sulfamethizole undergoes minimal metabolism (less than 5% of dose is acetylated), the N4‑acetyl metabolite serves as a high‑specificity biomarker for patient compliance and N‑acetyltransferase‑2 (NAT2) phenotype classification. The metabolite's short half‑life (T1/2 4–6 h) and high renal clearance (20–60 mL/min) allow differentiation of fast vs. slow acetylators without interference from the parent drug. Alternative N4‑acetyl sulfonamide metabolites (e.g., N4‑acetylsulfamethoxazole) exhibit different elimination kinetics, making them unsuitable for sulfamethizole‑specific monitoring programs [1] .

Therapeutic Drug Monitoring Acetylator Phenotype Compliance Marker

Procurement‑Critical Application Scenarios for N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide


Bioanalytical Method Development: LC‑MS/MS Quantification of Sulfamethizole and Its N4‑Acetyl Metabolite in Plasma and Urine

Use the compound as a certified reference standard to construct calibration curves and quality‑control samples. Its matched matrix behavior and distinct MS/MS transitions eliminate ion‑suppression variability observed with alternative N4‑acetyl sulfonamide standards. The documented low acetylation percentage (2–11%) guides the expected concentration range in biological samples, ensuring method accuracy [1].

Impurity Profiling and Pharmacopeial Compliance Testing for Sulfamethizole Drug Substance and Product

Deploy the compound as a qualified impurity standard (N4‑acetylsulfamethizole) to verify that commercial sulfamethizole API batches comply with pharmacopeial impurity limits. Its distinct HPLC retention time and UV spectrum, compared to process impurities and other sulfonamide analogs, enable unambiguous identification and quantification [2].

Pharmacokinetic and Acetylator Phenotyping Studies Requiring a High‑Fidelity Metabolite Standard

Employ the compound as the sole chemical reference for calculating metabolic ratios (N4‑acetylsulfamethizole / sulfamethizole) in plasma or urine. The metabolite’s short half‑life (4–6 h) and high renal clearance (6–20× parent) provide clear temporal differentiation between fast and slow acetylators, supporting clinical pharmacogenomic trials [1].

Solubility and Dissolution Testing for Crystalluria Risk Assessment of Sulfamethizole Formulations

Utilize the compound in dissolution media (phosphate buffer or synthetic urine, pH 4.5–7.0, 37 °C) to experimentally determine the solubility limit of the N4‑acetyl metabolite. Comparative data that the metabolite is less soluble than the parent drug (Bandelin & Malesh, 1959) inform formulation strategies to prevent renal precipitation in patients [2].

Quote Request

Request a Quote for N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.